![molecular formula C17H14ClNO3S B2983182 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034263-14-2](/img/structure/B2983182.png)
2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties .Scientific Research Applications
Synthesis and Reactivity
The chemical under discussion is part of a broader category of compounds involved in various synthetic pathways and reactivity studies. For instance, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines that bear an active methine group showcases the type of reactions such compounds can undergo. This process involves reactions with ethyl acetoacetate in the presence of tin(IV) chloride and triethylamine, demonstrating the compound's utility in creating ethyl 2-(5,6-dihydro-2-phenylthieno(and furo)[2,3-d]pyrimidin-4-yl)-3-oxobutanoates (Maruoka, Yamagata, & Yamazaki, 2001).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, the reactions of benzamido derivatives with acetic or propionic anhydride under specific conditions yield 3-acetyl-5,6-dihydro-2-phenylthieno(-furo-)-[2,3-d]pyrimidin-4(3H)-ones. This highlights the compound's role in generating structurally diverse heterocycles, further underscoring its significance in synthesizing novel organic molecules (Maruoka, Yamagata, & Yamazaki, 1994).
Organic Photoreactions
Moreover, the compound's derivatives have been explored in photoinduced direct oxidative annulation processes. These processes allow access to highly functionalized polyheterocyclic compounds, demonstrating the chemical's versatility in facilitating complex organic transformations without the need for transition metals or oxidants (Zhang et al., 2017).
Cyclization Reactions
The utility of N-(2-acylaryl)benzamides and analogous compounds in cyclization reactions to produce quinolinones under Camps cyclization conditions also illustrates the chemical's contribution to synthesizing compounds with potential pharmacological applications (Mochalov et al., 2016).
Electrophilic Substitution Reactions
The electrophilic substitution reactions of the compound, such as nitration, bromination, formylation, and acylation, further indicate its flexibility in organic synthesis. These reactions enable the introduction of various functional groups, enhancing the compound's utility in diverse synthetic applications (Aleksandrov & El’chaninov, 2017).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-13-6-2-1-5-12(13)16(20)19-11-17(21,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,21H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNALFCMGLGVBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide |
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